N-[1-(2-bromophenyl)ethyl]cyclopentanamine
Description
N-[1-(2-Bromophenyl)ethyl]cyclopentanamine is a brominated aromatic amine featuring a cyclopentylamine moiety attached to a 2-bromophenylethyl group. Its molecular formula is C₁₃H₁₈BrN, with a molecular weight of 268.19 g/mol (exact mass: 267.06 g/mol) . The compound has been cataloged under CAS number 2221812-26-4 but is listed as a discontinued product . The 2-bromo substitution on the phenyl ring introduces steric and electronic effects that distinguish it from para-substituted analogs.
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H18BrN/c1-10(15-11-6-2-3-7-11)12-8-4-5-9-13(12)14/h4-5,8-11,15H,2-3,6-7H2,1H3 |
InChI Key |
OMILHKKGDLKHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopentanamine typically involves the reaction of 2-bromophenylacetonitrile with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromophenyl)ethyl]cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce phenyl derivatives. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
N-[1-(2-bromophenyl)ethyl]cyclopentanamine serves as a building block for synthesizing more complex organic molecules in chemistry. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development in medicine.
This compound exhibits promising biological activity, particularly regarding neurotransmitter receptor interaction. Research suggests that this compound may interact with neurotransmitter receptors, which is crucial for potential applications in treating neurological disorders. The bromine substituent is believed to enhance its binding affinity and selectivity towards these receptors.
Cytotoxicity Studies
Cytotoxicity screening has revealed that compounds structurally related to this compound can exhibit varying levels of activity against cancer cell lines. Studies have indicated that certain derivatives can significantly inhibit the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 2-(4-bromophenyl)triazole | MCF-7 | 19.4 ± 0.22 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, modulating their activity, and this interaction can lead to various physiological effects, including alterations in neurotransmitter release and cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- A study focused on similar phenethylamine derivatives demonstrated their efficacy as central nervous system antidepressants, indicating a broader spectrum of biological activity that could be explored further.
- Molecular docking studies have been utilized to predict binding affinities and interactions with various biological targets, reinforcing the compound's potential as a lead for drug development.
Mechanism of Action
The mechanism of action of N-[1-(2-bromophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The cyclopentanamine moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Substituted Phenylcyclopentanamine Derivatives
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural and Electronic Effects
- Para (4-position): The 4-bromo analog (C₁₃H₁₈BrN) exhibits higher symmetry, which may enhance crystallinity or stability in formulation .
Halogen Type :
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius increases molecular weight and lipophilicity compared to chlorine or fluorine. For example, the dichloro derivative (258.18 g/mol) is lighter than the brominated analogs but retains high lipophilicity . Fluorine, being electronegative, enhances metabolic stability and solubility, as seen in the 2-fluoro analog .
- Functional Groups: Methoxy Substitution: The 4-methoxy group in C₁₄H₂₁NO is electron-donating, which could alter electronic interactions with biological targets (e.g., serotonin or dopamine receptors) compared to electron-withdrawing halogens .
Biological Activity
N-[1-(2-bromophenyl)ethyl]cyclopentanamine is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 250.18 g/mol
- Structural Characteristics : The compound features a cyclopentanamine moiety linked to a 2-bromophenyl ethyl group. The presence of the bromine atom enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .
Biological Activity
This compound exhibits promising biological activity, particularly in the following areas:
1. Neurotransmitter Receptor Interaction
Research indicates that this compound may interact with neurotransmitter receptors, which is crucial for its potential applications in treating neurological disorders. The bromine substituent is believed to enhance its binding affinity and selectivity towards these receptors .
2. Cytotoxicity Studies
Cytotoxicity screening has shown that compounds structurally related to this compound can exhibit varying levels of activity against cancer cell lines. For instance, studies have indicated that certain derivatives can significantly inhibit the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 2-(4-bromophenyl)triazole | MCF-7 | 19.4 ± 0.22 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, including alterations in neurotransmitter release and cellular signaling pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized using continuous flow reactors in industrial settings. The synthetic route generally includes the following steps:
- Formation of the Cyclopentanamine Moiety : This may involve cyclization reactions using appropriate precursors.
- Bromination : Introducing the bromine substituent onto the phenyl ring through electrophilic aromatic substitution.
- Final Coupling : Combining the cyclopentanamine and brominated phenyl ethyl groups under controlled conditions to yield the final product.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- A study focused on similar phenethylamine derivatives demonstrated their efficacy as central nervous system antidepressants, indicating a broader spectrum of biological activity that could be explored further .
- Molecular docking studies have been utilized to predict binding affinities and interactions with various biological targets, reinforcing the compound's potential as a lead for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
